VU0546110

Descripción

Propiedades

IUPAC Name |

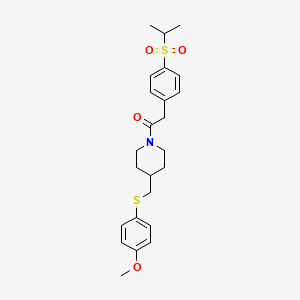

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S2/c1-18(2)31(27,28)23-10-4-19(5-11-23)16-24(26)25-14-12-20(13-15-25)17-30-22-8-6-21(29-3)7-9-22/h4-11,18,20H,12-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFAHCWQEABYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to VU0546110: A Selective SLO3 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0546110 is a potent and selective inhibitor of the sperm-specific potassium channel SLO3 (Slo-3). This channel is critical for sperm hyperpolarization, a key physiological event in the process of capacitation, which is essential for fertilization. By inhibiting SLO3, this compound effectively blocks this hyperpolarization, leading to a subsequent impairment of hyperactivated motility and the acrosome reaction. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a small molecule with the following chemical structure and properties:

Chemical Name: 1-[4-[[(4-Methoxyphenyl)thio]methyl]-1-piperidinyl]-2-[4-[(1-methylethyl)sulfonyl]phenyl]ethanone

Molecular Formula: C₂₄H₃₁NO₄S₂

Molecular Weight: 461.64 g/mol

CAS Number: 1421523-00-3

(Image of the chemical structure of this compound can be found in the search results[1])

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of the SLO3 potassium channel, which is predominantly expressed in sperm. The activation of SLO3 channels is a critical step in sperm capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.

The signaling pathway initiated by the activation of SLO3 and disrupted by this compound is as follows:

-

Intracellular Alkalinization: During capacitation, the intracellular pH of the sperm increases.

-

SLO3 Activation: This rise in pH activates the SLO3 potassium channels.

-

Potassium Efflux and Hyperpolarization: Activated SLO3 channels mediate the efflux of potassium ions (K⁺) from the sperm, causing the sperm membrane to hyperpolarize (become more negative on the inside).

-

CatSper Channel Activation: This hyperpolarization is a prerequisite for the opening of the CatSper (cation channel of sperm) channels, which are the principal calcium (Ca²⁺) channels in sperm.

-

Calcium Influx: The opening of CatSper channels leads to a significant influx of Ca²⁺ into the sperm.

-

Downstream Fertilization Events: The increase in intracellular Ca²⁺ triggers two crucial events for fertilization:

-

Hyperactivated Motility: A change in the flagellar beat pattern that gives the sperm the vigorous motility required to penetrate the cumulus oophorus and zona pellucida of the oocyte.

-

Acrosome Reaction: An exocytotic event where the acrosomal vesicle releases enzymes that are necessary for the sperm to penetrate the zona pellucida.

-

By inhibiting SLO3, this compound prevents the initial hyperpolarization step, thereby blocking the entire downstream cascade of events, ultimately leading to a failure in fertilization.

Signaling pathway of sperm capacitation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Human SLO3 | HEK293 | Electrophysiology | 1.287 ± 0.1004 | [2] |

| Human SLO1 | HEK293 | Electrophysiology | 59.80 ± 14.47 | [2] |

Table 2: Effects of this compound on Human Sperm Function

| Functional Endpoint | Conditions | This compound Concentration (µM) | % Inhibition / Effect | Reference |

| Hyperactivated Motility | 1-hour capacitation, 1-min exposure | 0.5 | Significant reduction | [2] |

| Hyperactivated Motility | 1-hour capacitation, 1-min exposure | 10 | ~70% inhibition | [2] |

| Total Motility | 1-hour capacitation, 1-min exposure | 10 | ~22% inhibition | [2] |

| Induced Acrosome Reaction (A23187) | Overnight capacitation | 2.5 | Significant reduction | [2] |

| Induced Acrosome Reaction (Progesterone) | Overnight capacitation | 2.5 | Significant reduction | [2] |

| Spontaneous Acrosome Reaction | Overnight capacitation | 2.5 | No significant effect | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is adapted from studies investigating the effect of this compound on heterologously expressed SLO3 channels.[2][3]

Objective: To measure the inhibitory effect of this compound on SLO3 ion channel currents.

Materials:

-

HEK293 cells stably expressing human SLO3 and the γ2 accessory subunit.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Culture HEK293 cells expressing SLO3/γ2 on glass coverslips.

-

Prepare fresh dilutions of this compound in the extracellular solution on the day of the experiment.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-step protocol to elicit SLO3 currents (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +100 mV in 20 mV increments).

-

Record baseline SLO3 currents in the absence of the compound.

-

Perfuse the recording chamber with increasing concentrations of this compound and record the currents at each concentration.

-

To isolate the SLO3-specific current, a non-selective K⁺ channel blocker like quinidine (e.g., 10 µM) can be applied at the end of the experiment, and the remaining current can be subtracted.[2][3]

-

Analyze the data by measuring the steady-state current at a specific voltage (e.g., +100 mV), normalizing it to the control current, and fitting the concentration-response data to the Hill equation to determine the IC₅₀.[2]

Workflow for whole-cell patch-clamp experiments to assess this compound activity.

Human Sperm Hyperactivated Motility Assay

This protocol is based on the methodology used to assess the effect of this compound on sperm motility.[2][4]

Objective: To quantify the effect of this compound on the hyperactivated motility of human sperm.

Materials:

-

Freshly ejaculated human semen from healthy donors.

-

Capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin).

-

This compound stock solution.

-

Computer-Assisted Sperm Analysis (CASA) system.

-

Microscope with a heated stage (37°C).

-

Counting chambers (e.g., Makler or Leja).

Procedure:

-

Allow semen sample to liquefy for 30-60 minutes at 37°C.

-

Isolate motile sperm using a swim-up or density gradient centrifugation method.

-

Resuspend the motile sperm fraction in capacitating medium to a concentration of approximately 10 x 10⁶ sperm/mL.

-

Incubate the sperm suspension under capacitating conditions (37°C, 5% CO₂) for 1 hour.

-

Prepare dilutions of this compound in the capacitating medium.

-

Add the this compound dilutions (or vehicle control, e.g., DMSO) to the capacitated sperm suspension and incubate for a short duration (e.g., 1 minute).[4]

-

Load an aliquot of the treated sperm suspension into a pre-warmed counting chamber.

-

Immediately analyze the sample using the CASA system to determine the percentage of hyperactivated sperm. Hyperactivation is defined by specific kinematic parameters (e.g., high curvilinear velocity, low linearity, and high amplitude of lateral head displacement).

-

Analyze multiple fields to ensure a representative sample of the sperm population is assessed.

-

Compare the percentage of hyperactivated sperm in the this compound-treated samples to the vehicle control.

Induced Acrosome Reaction Assay

This protocol is derived from studies examining the effect of this compound on the acrosome reaction.[2][4][5]

Objective: To determine the effect of this compound on the ability of capacitated sperm to undergo the acrosome reaction upon induction.

Materials:

-

Motile human sperm prepared as in the motility assay.

-

Capacitating medium.

-

This compound stock solution.

-

Acrosome reaction inducers: Progesterone (e.g., 10 µM) or a calcium ionophore like A23187 (e.g., 10 µM).[4]

-

A method for assessing acrosome status, such as staining with Pisum sativum agglutinin (PSA) conjugated to a fluorophore (e.g., FITC-PSA) or an antibody against an inner acrosomal membrane protein (e.g., CD46).

-

Fixative (e.g., ethanol).

-

Fluorescence microscope.

Procedure:

-

Prepare a suspension of motile sperm in capacitating medium.

-

Divide the sperm suspension into treatment groups: vehicle control and this compound (e.g., 2.5 µM).

-

Incubate the sperm under capacitating conditions (e.g., overnight) in the presence of the vehicle or this compound.[2]

-

Following capacitation, add the acrosome reaction inducer (progesterone or A23187) to the respective tubes and incubate for the appropriate time (e.g., 30 minutes for A23187).[5] Include a control group with no inducer to measure the spontaneous acrosome reaction rate.

-

Terminate the reaction by fixing the sperm (e.g., with 70% ethanol).

-

Stain the sperm to differentiate between acrosome-intact and acrosome-reacted sperm (e.g., using FITC-PSA, which binds to the acrosomal matrix of acrosome-intact sperm).

-

Analyze the samples using a fluorescence microscope, counting at least 200 sperm per sample.

-

Calculate the percentage of acrosome-reacted sperm for each condition. The induced acrosome reaction rate is the percentage of acrosome-reacted sperm in the presence of the inducer minus the percentage of spontaneously reacted sperm.

-

Compare the induced acrosome reaction rates between the this compound-treated and vehicle control groups.

Conclusion

This compound is a valuable research tool for studying the role of the SLO3 potassium channel in sperm physiology. Its high selectivity for SLO3 over SLO1 allows for the specific dissection of the signaling pathways involved in sperm capacitation and fertilization. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the function of SLO3 and its potential as a target for non-hormonal contraception. Further research may focus on optimizing the pharmacokinetic properties of this compound and related compounds for in vivo applications.

References

- 1. SLO3 K+ Channels Control Calcium Entry through CATSPER Channels in Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

VU0546110: A Selective Inhibitor of the Sperm-Specific Potassium Channel SLO3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0546110, a first-in-class selective inhibitor of the sperm-specific potassium (K+) channel, SLO3. The discovery and characterization of this compound have been pivotal in elucidating the indispensable role of SLO3 in human sperm function, distinguishing its activity from the closely related SLO1 channel, and establishing it as a promising target for non-hormonal contraception.

Introduction: The Critical Role of SLO3 in Sperm Function

For successful fertilization, mammalian sperm must undergo a series of physiological changes within the female reproductive tract collectively known as capacitation. A key event during capacitation is the hyperpolarization of the sperm plasma membrane, a process where the cell's interior becomes more negatively charged.[1][2] This membrane hyperpolarization is crucial for subsequent events, including the hyperactivated motility required to navigate the oviduct and the acrosome reaction, which enables the sperm to penetrate the egg.[1][3]

The efflux of potassium ions (K+) through specific channels is the primary driver of this hyperpolarization.[4][5] In mice, the sperm-specific potassium channel SLO3 is unequivocally the main channel responsible for this process, and its genetic deletion leads to male infertility.[1][6] However, in humans, the situation was less clear, with debate over the relative contributions of the sperm-specific SLO3 and the more ubiquitous SLO1 K+ channel.[1][7] The development of a selective pharmacological tool was essential to dissect their roles. Through high-throughput screening, this compound was identified as a potent and selective inhibitor of human SLO3, providing the necessary tool to confirm that SLO3 is the sole K+ channel responsible for hyperpolarization and is critical for the fertilizing ability of human sperm.[1][3][7]

Mechanism of Action of this compound

This compound exerts its effects by directly blocking the SLO3 potassium channel. This inhibition prevents the efflux of K+ from the sperm, thereby blocking the membrane hyperpolarization that is a hallmark of capacitation.[1][3] The failure to hyperpolarize has significant downstream consequences, as this electrical change is a prerequisite for the activation of the principal sperm calcium (Ca2+) channel, CatSper.[6][8] By preventing hyperpolarization, this compound indirectly inhibits the massive influx of Ca2+ through CatSper, which is the ultimate trigger for hyperactivated motility and the acrosome reaction.[3][6]

Consequently, this compound effectively blocks the functional maturation of human sperm, rendering them incapable of fertilization.[1][2]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various electrophysiological and functional assays. The data are summarized in the tables below.

Table 1: Potency and Selectivity of this compound

| Target Channel | IC50 Value (µM) | Selectivity vs. hSLO3 | Reference |

| Human SLO3 (hSLO3) | 1.29 | - | [9][10] |

| Human SLO1 (hSLO1) | 59.80 | ~46-fold | [10][11] |

| hERG | Not specified, but noted as a concern | 1.5-fold | [9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Functional Effects of this compound on Human Sperm

| Functional Parameter | This compound Concentration | Observed Effect | Reference |

| Membrane Potential | Not specified | Prevents pH-induced hyperpolarization | [3][11] |

| Acrosome Reaction (Induced) | 2.5 µM | Significantly reduces the percentage of reacted sperm | [3][11] |

| Acrosome Reaction (Spontaneous) | 2.5 µM | No significant effect | [11] |

| Hyperactivated Motility | ≥ 0.5 µM (acute, 1 min exposure) | Significantly reduces the percentage of hyperactivated sperm | [11] |

| Total Motility | 10 µM (acute, 1 min exposure) | Inhibited by only 22% (vs. 70% for hyperactivation) | [11] |

| Sperm Viability | Up to 10 µM | No effect | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through channels on the cell membrane, providing direct evidence of channel inhibition.

-

Cell Preparation:

-

Recording Configuration: The whole-cell configuration is established, where a glass micropipette forms a tight seal with the cell membrane, and the membrane patch within the pipette is ruptured to allow electrical access to the cell's interior.[3][11]

-

Solutions:

-

Extracellular Solution (bath): Contains physiological concentrations of ions, typically (in mM): 140 Na-methanesulfonate, 20 HEPES, 10 H-HEPES, 5 KCl, 2 CaCl2, 1 MgCl2, adjusted to a specific pH (e.g., 7.4).[3]

-

Intracellular Solution (pipette): Contains a high concentration of the permeant ion (K+) and buffering agents, typically (in mM): 140 K-methanesulfonate, 10 HEPES, 1 EGTA, adjusted to a specific pH (e.g., 7.2) and free Ca2+ concentration.[11]

-

-

Voltage Protocol: Cells are held at a specific potential (e.g., 0 mV). Currents are then evoked using a voltage ramp protocol, for instance, from -100 mV to +100 mV, to measure current across a range of voltages.[3][11]

-

Data Acquisition and Analysis: this compound is perfused into the bath at various concentrations. The resulting currents are measured and compared to the control (pre-drug) currents. Dose-response curves are generated by plotting the normalized current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50.[3]

Sperm Membrane Potential Measurement

This assay uses a potential-sensitive fluorescent dye to measure changes in the membrane potential of a sperm population.

-

Sperm Preparation: Human sperm are isolated by a swim-up procedure and resuspended in a suitable buffer.[3]

-

Dye Loading: Sperm are loaded with a fluorescent dye such as 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)). This cationic dye accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization causes dye release and an increase in fluorescence.[3]

-

Measurement: Sperm are placed in a gently stirring cuvette within a spectrophotometer. Hyperpolarization is induced, for example, by increasing the external pH from 5.8 to 8.0.[3] The change in fluorescence is monitored over time. The experiment is repeated in the presence of this compound or other inhibitors to assess their effect on hyperpolarization.[3][11]

Acrosome Reaction Assay

This assay quantifies the ability of sperm to undergo the acrosome reaction, a crucial step for fertilization.

-

Sperm Capacitation: Swim-up sperm are incubated for several hours (e.g., overnight) in a capacitating medium, which typically contains bicarbonate and bovine serum albumin (BSA).[11]

-

Induction of Acrosome Reaction: The acrosome reaction is induced by adding a Ca2+ ionophore like A23187 (e.g., 10 µM) or a physiological inducer like progesterone (e.g., 10 µM).[11] A control group (spontaneous reaction) receives only the vehicle (e.g., DMSO).[11] These incubations are performed with and without this compound (e.g., 2.5 µM).[11]

-

Staining and Quantification: After induction, sperm are fixed, permeabilized, and stained with a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA).[12] The acrosomal status (reacted vs. unreacted) of at least 200 sperm per sample is then determined using fluorescence microscopy.[12][13]

Sperm Motility Analysis

Computer-Aided Sperm Analysis (CASA) provides objective and quantitative measurements of sperm motility parameters.

-

Sperm Preparation and Incubation: Sperm are prepared and incubated under both non-capacitating and capacitating conditions.[9]

-

Treatment: Aliquots of sperm are treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 1 minute for acute effects or longer for chronic effects).[11]

-

Analysis: Samples are loaded into a counting chamber (e.g., a Makler chamber) on a microscope stage heated to 37°C.[14] The CASA system captures multiple video frames and analyzes the tracks of individual sperm.

-

Parameters Measured: Key parameters include:

-

Total Motility (%): The percentage of sperm showing any movement.

-

Progressive Motility (%): The percentage of sperm moving forward in a relatively straight line.[14]

-

Hyperactivated Motility (%): A specific pattern of vigorous, non-linear motility characterized by high-amplitude, asymmetrical flagellar beating. This is a hallmark of capacitated sperm.[11]

-

Visualizations: Pathways and Workflows

Signaling Pathway of Sperm Hyperpolarization and Inhibition

Caption: SLO3-mediated signaling pathway in sperm and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the pharmacological characterization of this compound.

Logical Relationship of this compound's Effects

Caption: Cause-and-effect cascade of this compound on human sperm function.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool. Its selective inhibition of the SLO3 channel has definitively established that SLO3, not SLO1, is the principal driver of the K+ current responsible for hyperpolarization in human sperm.[1][3] This research confirms that SLO3 is essential for the acquisition of fertilizing ability in humans, mirroring its role in mice.[1][7]

As such, SLO3 is a highly promising target for the development of novel, non-hormonal male contraceptives.[2] this compound serves as a crucial lead compound in this endeavor. However, further development is necessary to improve its pharmacological profile, particularly to eliminate off-target effects on channels such as hERG, which could pose cardiotoxicity risks.[9] Future research will likely focus on developing analogs of this compound with enhanced potency and selectivity, paving the way for safe and effective contraceptive agents.

References

- 1. pnas.org [pnas.org]

- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Physiological role of potassium channels in mammalian germ cell differentiation, maturation, and capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 7. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]

- 8. SLO3 K+ Channels Control Calcium Entry through CATSPER Channels in Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A test of the human sperm acrosome reaction following ionophore challenge. Relationship to fertility and other seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. andrologylab.gr [andrologylab.gr]

- 14. mes-global.com [mes-global.com]

The Selective SLO3 Inhibitor VU0546110: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. The compound was identified through a high-throughput screening campaign and has been instrumental in elucidating the role of SLO3 in human sperm function.[1][2] This document details the quantitative biological data, experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The development of novel, non-hormonal contraceptives is a significant goal in reproductive medicine.[3] The sperm-specific potassium channel, SLO3, has emerged as a promising target due to its crucial role in sperm capacitation, a series of physiological changes that enable sperm to fertilize an egg.[4][5] SLO3 is essential for the hyperpolarization of the sperm membrane, a key event that precedes hyperactivated motility and the acrosome reaction.[4][6] Genetic knockout of the SLO3 gene (KCNU1) results in male infertility, highlighting its critical role in reproduction.[4]

This compound was discovered through a high-throughput screening of a chemical library containing 50,240 compounds.[2] This screening identified this compound as a potent and selective inhibitor of human SLO3, providing a valuable chemical tool to probe the function of this ion channel in human sperm.[1][2]

Synthesis of this compound

The synthesis of this compound was conducted at Vanderbilt University. While the detailed, step-by-step synthetic protocol is not publicly available in the reviewed literature, the chemical structure of this compound is 1-[4-[[(4-Methoxyphenyl)thio]methyl]-1-piperidinyl]-2-[4-[(1-methylethyl)sulfonyl]phenyl]ethanone.

Biological Activity and Quantitative Data

This compound is a selective inhibitor of the human SLO3 potassium channel. Its inhibitory activity has been quantified through electrophysiological studies, and its selectivity has been established by comparing its effects on the closely related SLO1 channel.

| Parameter | Value | Assay | Reference |

| hSLO3 IC50 | 1.29 µM | Whole-cell patch-clamp (HEK293 cells) | [3] |

| hSLO1 IC50 | 59.80 µM | Whole-cell patch-clamp (HEK293 cells) | [6] |

| Selectivity (SLO1/SLO3) | ~46-fold | [2][3] | |

| hERG Selectivity | ~1.5-fold | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of this compound on human SLO3 and SLO1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SLO3 (with its auxiliary subunit γ2) or human SLO1.[7]

Solutions:

-

Extracellular Solution (in mM): Specific composition not detailed in the search results. A typical extracellular solution for recording potassium channel currents would contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to a physiological pH (e.g., 7.4) with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KMeSO3, 20 KOH, 2 MgCl2, 10 HEPES, pH 7.0.[7]

Procedure:

-

HEK293 cells expressing the target channel are cultured on glass coverslips.

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.[8]

-

The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[9]

-

Further suction is applied to rupture the cell membrane under the pipette, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.[9]

-

Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by applying voltage steps (e.g., from -80 mV to +150 mV in 10 mV increments).[7]

-

This compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the channel current is measured.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Human Sperm Functional Assays

Objective: To evaluate the effect of this compound on key sperm functions required for fertilization.

Sperm Preparation: Human semen samples are allowed to liquefy, and motile sperm are isolated using a swim-up procedure or density gradient centrifugation. The isolated sperm are then capacitated by incubation in a suitable medium (e.g., Ham's F-10 with BSA) for several hours.[10]

4.2.1. Sperm Membrane Hyperpolarization Assay

Principle: Capacitation is associated with hyperpolarization of the sperm membrane potential, which can be measured using voltage-sensitive fluorescent dyes.

Procedure:

-

Capacitated human sperm are loaded with a voltage-sensitive dye (e.g., DiSC3(5)).[11]

-

The fluorescence of the sperm population is measured using a flow cytometer.[10][11]

-

This compound is added to the sperm suspension, and any change in fluorescence, indicating a change in membrane potential, is recorded. A decrease in hyperpolarization is expected.

4.2.2. Hyperactivated Motility Assay

Principle: Hyperactivation is a change in sperm motility characterized by high-amplitude, asymmetrical flagellar beating, which is essential for penetration of the zona pellucida.[12] This can be assessed using computer-assisted sperm analysis (CASA).[13][14]

Procedure:

-

Capacitated sperm are treated with this compound or a vehicle control.

-

Sperm motility is recorded using a microscope and analyzed with CASA software.[13]

-

Parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), linearity (LIN), and amplitude of lateral head displacement (ALH) are measured to identify the percentage of hyperactivated sperm.[12][14]

4.2.3. Acrosome Reaction Assay

Principle: The acrosome reaction is the exocytosis of the acrosomal vesicle, which releases enzymes required for fertilization.[15] It can be induced by agents like progesterone or the calcium ionophore A23187.[16][17]

Procedure:

-

Capacitated sperm are pre-incubated with this compound or a vehicle control.

-

The acrosome reaction is induced by adding progesterone (e.g., 1-10 µM) or A23187 (e.g., 2.5-10 µM).[16][17]

-

The acrosomal status of the sperm is assessed using a fluorescent lectin (e.g., FITC-PNA) or an antibody that binds to an inner acrosomal membrane protein, followed by flow cytometry or fluorescence microscopy.[16]

Visualizations

Signaling Pathway of SLO3 in Human Sperm Capacitation

Caption: Role of SLO3 in sperm capacitation and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the biological characterization of this compound.

Conclusion

This compound is a first-in-class selective inhibitor of the human sperm-specific potassium channel SLO3. Its discovery and characterization have provided compelling evidence that SLO3 is the primary driver of membrane hyperpolarization during human sperm capacitation and is essential for male fertility.[1][6] The compound effectively blocks hyperactivated motility and the acrosome reaction, two critical steps for successful fertilization.[6] While its selectivity over the hERG channel needs to be considered in further drug development, this compound serves as an invaluable research tool for studying the physiology of human sperm and represents a promising lead for the development of novel, non-hormonal male contraceptives.[3]

References

- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]

- 2. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The SLO3 sperm-specific potassium channel plays a vital role in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Membrane hyperpolarization during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluation of human sperm hyperactivated motility and its relationship with the zona-free hamster oocyte sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. micropticsl.com [micropticsl.com]

- 15. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [en.bio-protocol.org]

- 16. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]

- 17. High progesterone concentrations induce acrosome reaction with a low cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VU0546110 in Elucidating Sperm Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. It details the critical role of this compound in understanding the mechanisms of sperm hyperpolarization, a physiological process essential for male fertility. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: Sperm Capacitation and the Importance of Hyperpolarization

For fertilization to occur, mammalian sperm must undergo a series of physiological changes in the female reproductive tract collectively known as capacitation.[1] A key event during capacitation is the hyperpolarization of the sperm plasma membrane, where the membrane potential becomes more negative.[2][3] This change in membrane potential is a prerequisite for subsequent crucial events, including hyperactivated motility and the acrosome reaction, both of which are indispensable for the sperm to reach and fertilize the oocyte.[2][4]

The ion channel responsible for this critical hyperpolarization in sperm is the sperm-specific potassium (K+) channel, SLO3.[4][5] While the role of SLO3 was established in mouse sperm, its definitive role in human sperm remained less clear due to the lack of selective inhibitors.[2][6] The discovery of this compound as a potent and selective inhibitor of human SLO3 has been instrumental in confirming the channel's function in human sperm physiology.[2]

This compound: A Selective SLO3 Inhibitor

This compound was identified through high-throughput screening as a selective inhibitor of the human SLO3 channel. Its selectivity for SLO3 over the closely related and more ubiquitously expressed SLO1 channel makes it a valuable pharmacological tool to dissect the specific contributions of SLO3 to sperm function.[5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its potency and effects on sperm physiology.

| Parameter | Value | Cell Type | Reference |

| IC50 for hSLO3 | 1.287 ± 0.1004 µM | HEK293 cells expressing hSLO3-γ2 | [7] |

| Selectivity | >40-fold selective for hSLO3 over hSLO1 | HEK293 cells | [5] |

Table 1: Potency and Selectivity of this compound

| Condition | Membrane Potential (Em) | Effect of this compound (2.5 µM) | Reference |

| pH 5.8 | Depolarized | No significant change | [7] |

| pH 8.0 | Hyperpolarized | Hyperpolarization eliminated | [7][8] |

Table 2: Effect of this compound on Human Sperm Membrane Potential

| Condition | % Hyperactivated Motility | Effect of this compound | Reference |

| Capacitating | Increased | Significantly reduced | [2][9] |

Table 3: Effect of this compound on Human Sperm Hyperactivated Motility

| Induction Agent | % Acrosome Reaction | Effect of this compound (2.5 µM) | Reference |

| A23187 (10 µM) | Induced | Significantly reduced | [7] |

| Progesterone (10 µM) | Induced | Significantly reduced | [7] |

| Spontaneous | Basal | No significant effect | [7] |

Table 4: Effect of this compound on Induced Acrosome Reaction in Human Sperm

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in sperm capacitation and the experimental workflow used to validate the role of this compound.

Caption: Signaling pathway of sperm hyperpolarization and capacitation.

Caption: Experimental workflow for validating this compound's role.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

High-Throughput Screening for SLO3 Inhibitors (Thallium Flux Assay)

This assay identifies SLO3 inhibitors by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel.

-

Cell Plating: HEK293 cells stably expressing human SLO3 and its auxiliary subunit γ2 are plated in 384-well plates.[3]

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).

-

Compound Addition: Test compounds, including this compound, are added to the wells.

-

Channel Activation: A non-selective K+ channel activator is added to open the SLO3 channels.

-

Thallium Addition: A Tl+ containing solution is added, and the resulting increase in fluorescence upon Tl+ influx is measured over time using a kinetic plate reader.

-

Data Analysis: A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the SLO3 channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the SLO3 channels in the cell membrane.

-

Cell Preparation: HEK293 cells expressing SLO3 or freshly isolated human sperm are used.[3]

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an internal solution.

-

Internal Solution (in mM): 140 KMeSO3, 10 HEPES, 10 MES, 1 EGTA, pH 7.0.[10]

-

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

-

Recording: Membrane currents are recorded in response to voltage steps or ramps.

-

External Solution (in mM): 135 NaMeSO3, 5 KMeSO3, 2 MgCl2, 10 HEPES, 10 MES, pH 7.2.[11]

-

-

Drug Application: this compound is perfused into the bath solution to measure its effect on the SLO3 currents.[3]

Measurement of Sperm Membrane Potential

This assay uses a voltage-sensitive fluorescent dye to measure changes in the sperm membrane potential.

-

Sperm Preparation: Human sperm are washed and resuspended in a non-capacitating medium.[5]

-

Dye Loading: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is added to the sperm suspension at a final concentration of 5 nM.[5]

-

Incubation: Sperm are incubated under different conditions (e.g., pH 5.8 vs. pH 8.0) with or without this compound.

-

Flow Cytometry: The fluorescence of individual sperm is measured using a flow cytometer. Hyperpolarization is indicated by a decrease in DiSC3(5) fluorescence.[5]

-

Calibration: A calibration curve is generated using valinomycin and varying concentrations of external K+ to relate fluorescence intensity to absolute membrane potential in millivolts (mV).[5]

Analysis of Sperm Motility and Hyperactivation

Computer-Assisted Sperm Analysis (CASA) is used to objectively quantify sperm motility parameters.

-

Sample Preparation: Capacitated human sperm are treated with this compound or a vehicle control.

-

Loading: A small volume of the sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a Leja slide).[4]

-

Image Acquisition: Sperm movement is recorded using a phase-contrast microscope equipped with a high-speed camera.

-

CASA Analysis: The CASA software analyzes the recorded videos to determine various kinematic parameters, including:

-

VCL (Curvilinear Velocity): The total distance moved divided by the time elapsed.

-

VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

-

ALH (Amplitude of Lateral Head Displacement): The mean width of the sperm head's side-to-side movement.

-

-

Hyperactivation Assessment: A subpopulation of sperm is classified as hyperactivated based on specific kinematic criteria (e.g., high VCL, low linearity, and high ALH).[4]

Induction and Measurement of the Acrosome Reaction

This assay determines the ability of sperm to undergo the acrosome reaction, a crucial step for fertilization.

-

Sperm Capacitation: Human sperm are incubated under capacitating conditions.

-

Induction: The acrosome reaction is induced by adding either:

-

Inhibitor Treatment: Sperm are pre-incubated with this compound or a vehicle control before the addition of the inducer.

-

Staining: After incubation, sperm are fixed and stained to differentiate between acrosome-intact and acrosome-reacted sperm (e.g., using fluorescein-conjugated peanut agglutinin, PNA-FITC, which binds to the exposed inner acrosomal membrane).

-

Microscopy/Flow Cytometry: The percentage of acrosome-reacted sperm is quantified by counting under a fluorescence microscope or by flow cytometry.

Conclusion

The selective SLO3 inhibitor, this compound, has been a pivotal tool in confirming that SLO3 is the sole K+ channel responsible for the essential process of membrane hyperpolarization in human sperm.[2] By specifically blocking SLO3, this compound prevents this hyperpolarization, which in turn inhibits hyperactivated motility and the acrosome reaction, thus impairing the sperm's ability to fertilize an oocyte.[2][9] The data and experimental protocols detailed in this guide underscore the importance of this compound in advancing our understanding of male fertility and highlight SLO3 as a promising target for the development of novel non-hormonal contraceptives.[2]

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation. | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rediscovering sperm ion channels with the patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 12. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]

The Physiological Effects of SLO3 Inhibition by VU0546110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sperm-specific potassium (K+) channel, SLO3, is a critical protein in the regulation of male fertility.[1][2][3] Encoded by the KCNU1 gene, this channel is predominantly expressed in the testes and is essential for the process of sperm capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.[1][2][3] Key events in capacitation include membrane hyperpolarization, which is a prerequisite for subsequent hyperactivated motility and the acrosome reaction.[4][5] Given its sperm-specific expression and crucial role in fertility, SLO3 has emerged as a promising target for the development of non-hormonal male contraceptives.[3][5]

Recently, a potent and selective small-molecule inhibitor of the human SLO3 channel, VU0546110, was identified through high-throughput screening.[1][5] This compound has proven to be an invaluable tool for elucidating the precise physiological role of SLO3 in human sperm and serves as a lead compound for male contraceptive development.[5] This technical guide provides an in-depth overview of the physiological effects of SLO3 inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Physiological Effects of SLO3 Inhibition

Inhibition of the SLO3 channel by this compound fundamentally disrupts the process of sperm capacitation by preventing the necessary membrane hyperpolarization.[5][6] In mouse sperm, hyperpolarization is solely dependent on SLO3 activation.[6] While it was previously debated whether the ubiquitous K+ channel SLO1 might also play a role in human sperm, studies with this compound have demonstrated that SLO3 is the sole K+ channel responsible for the hyperpolarization required for human sperm capacitation.[5][6]

The primary consequences of this inhibition are:

-

Prevention of Membrane Hyperpolarization: The efflux of K+ ions through the SLO3 channel makes the intracellular environment more negative, a state known as hyperpolarization. This compound directly blocks this ion movement, thus preventing the sperm cell membrane from hyperpolarizing in response to capacitating signals.[6][7]

-

Impairment of Hyperactivated Motility: Hyperactivation is a specific pattern of vigorous, asymmetrical flagellar beating that is essential for sperm to navigate the female reproductive tract and penetrate the egg's outer layers. This process is dependent on the membrane hyperpolarization initiated by SLO3. By blocking SLO3, this compound acutely inhibits hyperactivated motility.[4]

-

Inhibition of the Acrosome Reaction: The acrosome reaction is an exocytotic event where the contents of the acrosomal vesicle are released, enabling the sperm to digest its way through the zona pellucida of the oocyte. This reaction is a downstream event of capacitation and is triggered by an influx of calcium, which is facilitated by the hyperpolarized state of the membrane. This compound significantly reduces the occurrence of the induced acrosome reaction.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibition of SLO3 by this compound and its physiological consequences.

| Parameter | Channel | Value | Reference |

| IC50 | Human SLO3 | 1.287 ± 0.1004 µM | [8] |

| IC50 | Human SLO1 | 59.80 ± 14.47 µM | [6][8] |

| Selectivity (SLO1/SLO3) | - | >40-fold | [6][9] |

Table 1: Inhibitory Potency and Selectivity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for human SLO3 and SLO1 channels, highlighting its significant selectivity for SLO3.

| Condition | Treatment | Outcome | Reference |

| Incubation at pH 8.0 | DMSO (Control) | Membrane hyperpolarization | [6] |

| Incubation at pH 8.0 | 2.5 µM this compound | Hyperpolarization eliminated | [6][7] |

| Incubation at pH 8.0 | 100 nM Iberiotoxin (SLO1 inhibitor) | No effect on hyperpolarization | [6] |

| Incubation at pH 8.0 | 100 nM Paxilline (SLO1 inhibitor) | No effect on hyperpolarization | [6] |

Table 2: Effect of this compound on Human Sperm Membrane Hyperpolarization. This table illustrates that this compound, but not SLO1 inhibitors, prevents the membrane hyperpolarization induced by an alkaline external pH, a key trigger for capacitation.

| Assay | Inducer | Treatment | Effect | Reference |

| Acrosome Reaction | A23187 (10 µM) | 2.5 µM this compound | Significant reduction in reacted sperm | [4] |

| Acrosome Reaction | Progesterone (10 µM) | 2.5 µM this compound | Significant reduction in reacted sperm | [4] |

| Spontaneous Acrosome Reaction | - | 2.5 µM this compound | No significant effect | [4] |

| Hyperactivated Motility | Capacitating Media (1 hr) | This compound (acute application) | Inhibitory effect | [4] |

| Hyperactivated Motility | Capacitating Media (1 hr) | This compound (1 hr incubation) | No effect | [4] |

Table 3: Impact of this compound on Acrosome Reaction and Hyperactivated Motility. This table summarizes the inhibitory effects of this compound on the induced acrosome reaction and the acute nature of its effect on hyperactivated motility.

Mandatory Visualization

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (HEK293 Cells)

This protocol is for recording human SLO3 (hSLO3) currents from stably transfected HEK293 cells.

a. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Stably transfect cells with plasmids encoding human SLO3 and its accessory subunit γ2. The γ2 subunit is necessary for stable expression and function of hSLO3.

b. Solutions:

-

Extracellular Solution (in mM): 135 NaMeSO3, 5 KMeSO3, 2 MgCl2, 10 HEPES, 10 MES. Adjust pH to 7.2 or 8.0 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KMeSO3, 10 HEPES, 10 MES. Adjust pH to 7.0 with KOH. Free Ca2+ concentration can be buffered to desired levels (e.g., 32 nM or 100 µM) using Ca-EGTA buffers.

c. Recording Procedure:

-

Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[10]

-

Plate transfected HEK293 cells onto glass coverslips in a recording chamber perfused with extracellular solution.

-

Approach a single, isolated cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[11]

-

Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.[10][11]

-

Hold the cell at a potential of 0 mV. Elicit currents using a voltage ramp protocol, for instance, a ramp from -100 mV to +100 mV.

-

Record baseline currents in the absence of any inhibitor.

-

Perfuse the chamber with the extracellular solution containing various concentrations of this compound to determine the dose-response relationship.

-

At the end of each experiment, a non-selective K+ channel blocker like quinidine (e.g., 10 µM) can be applied to subtract any remaining quinidine-insensitive currents, which are likely carried by endogenous channels in the HEK293 cells.[8]

Sperm Membrane Potential Assay

This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in the membrane potential of a sperm population.

a. Sperm Preparation:

-

Isolate motile sperm from semen using a density gradient centrifugation or swim-up procedure.

-

Resuspend the sperm in a non-capacitating medium (e.g., Human Tubal Fluid - HTF) with a low bicarbonate concentration and a controlled pH (e.g., 5.8).

b. Measurement by Spectrophotometry:

-

Transfer a known concentration of sperm (e.g., 4 x 10^6 sperm) to a gently stirred cuvette at 37°C.

-

Add DiSC3(5) to a final concentration of 1 µM.[12]

-

Monitor fluorescence using a spectrophotometer with an excitation wavelength of ~620 nm and an emission wavelength of ~670 nm.

-

Once a stable baseline is achieved, induce hyperpolarization by changing the external medium to a capacitating one with a higher pH (e.g., pH 8.0). Hyperpolarization is observed as a decrease in fluorescence as the dye enters the sperm and self-quenches.

-

To test the effect of this compound, pre-incubate the sperm with the compound (e.g., 2.5 µM) before inducing hyperpolarization.

-

Calibration (Optional): To estimate absolute membrane potential, a calibration curve can be generated at the end of the experiment. Add the K+ ionophore valinomycin (e.g., 1 µM) and sequentially add known concentrations of KCl to the external medium. The membrane potential will clamp to the K+ equilibrium potential, which can be calculated using the Nernst equation.[13][14]

Computer-Assisted Sperm Analysis (CASA)

This protocol outlines the objective measurement of sperm motility and the identification of hyperactivated sperm.

a. Sperm Preparation and Incubation:

-

Prepare motile sperm and incubate them in a capacitating medium (e.g., HTF with bicarbonate, calcium, and serum albumin) at 37°C, 5% CO2.[15][16][17][18]

-

For inhibitor studies, add this compound to the capacitating medium.

b. CASA Procedure:

-

Load a small volume (e.g., 5-10 µL) of the sperm suspension into a pre-warmed analysis chamber (e.g., Makler or Leja slide).

-

Place the chamber on the heated stage (37°C) of a microscope equipped with the CASA system.

-

Capture digital image sequences of multiple fields to analyze a sufficient number of sperm (e.g., >200). A frame rate of 60 Hz is commonly used for human sperm.[19]

-

The CASA software will automatically track the trajectory of individual sperm heads and calculate several kinematic parameters.[20][21][22]

-

Key Kinematic Parameters:

-

VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of tracking.

-

VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the track.

-

VAP (Average Path Velocity): The velocity over a smoothed, average path of the sperm.

-

ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral excursions of the sperm head about its average path.

-

BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

-

LIN (Linearity): The ratio of VSL to VCL (VSL/VCL), indicating the straightness of the trajectory.

-

-

Identification of Hyperactivated Sperm: Define a subpopulation of hyperactivated sperm by applying specific thresholds to the kinematic parameters. Common criteria for human sperm include high VCL, high ALH, and low LIN.[23]

Induced Acrosome Reaction Assay

This protocol describes how to induce the acrosome reaction in capacitated sperm and quantify the results.

a. Sperm Capacitation and Induction:

-

Incubate motile sperm in capacitating medium for several hours (e.g., overnight) to allow capacitation to occur.[4]

-

To test the inhibitor, include this compound (e.g., 2.5 µM) during the capacitation period.[4]

-

Induce the acrosome reaction by adding a calcium ionophore, such as A23187 (e.g., 2.5-10 µM for 30 minutes), or a physiological agonist like progesterone (e.g., 10-15 µM for 2 hours).[4][24] A control group with no inducer is used to measure the spontaneous acrosome reaction rate.

b. Staining and Analysis:

-

After induction, wash the sperm to remove the inducer.

-

Fix the sperm (e.g., with ethanol or paraformaldehyde).

-

Stain the acrosomes using a fluorescently-labeled lectin that binds to the acrosomal contents, such as Pisum sativum agglutinin (PSA) conjugated to fluorescein isothiocyanate (FITC-PSA).[25][26]

-

A counterstain for the sperm nucleus (e.g., Hoechst or Propidium Iodide) can be used to visualize all sperm heads.

-

Analyze the sperm using fluorescence microscopy or flow cytometry.

-

Scoring: Sperm with an intact acrosome will show bright, uniform fluorescence over the acrosomal region of the head. Acrosome-reacted sperm will show no fluorescence or only a faint band of fluorescence at the equatorial segment.[25]

-

Calculate the percentage of acrosome-reacted sperm for each condition. The induced acrosome reaction rate is typically calculated by subtracting the percentage of spontaneously reacted sperm from the percentage of reacted sperm in the induced sample.

Conclusion

The selective SLO3 inhibitor this compound has been instrumental in confirming the indispensable role of the SLO3 channel in human sperm function.[3][5] By blocking the K+ efflux required for membrane hyperpolarization, this compound effectively prevents the downstream processes of hyperactivated motility and the acrosome reaction, both of which are essential for fertilization.[2][4] The data gathered using this inhibitor strongly support the development of SLO3-targeted drugs as a viable strategy for a novel, non-hormonal male contraceptive.[3][5] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of reproductive biology, ion channel physiology, and contraceptive development.

References

- 1. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]

- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Capacitation - Wikipedia [en.wikipedia.org]

- 17. coopersurgical.com [coopersurgical.com]

- 18. youtube.com [youtube.com]

- 19. Development of an open-hardware semen homogenizer and application to serotonin effects on sperm motility | PLOS One [journals.plos.org]

- 20. Accuracy of sperm velocity assessment using the Sperm Quality Analyzer V - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Trends in sperm quality by computer-assisted sperm analysis of 49,189 men during 2015–2021 in a fertility center from China [frontiersin.org]

- 22. Standard Semen Parameters vs. Sperm Kinematics to Predict Sperm DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]

- 25. micropticsl.com [micropticsl.com]

- 26. researchgate.net [researchgate.net]

The Impact of VU0546110 on Male Fertility Research: A Technical Guide to a Selective SLO3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0546110, a potent and selective small-molecule inhibitor of the sperm-specific potassium channel SLO3. Its discovery has significant implications for male contraception and the study of male infertility. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of SLO3 in Male Fertility

For successful fertilization to occur, mammalian sperm must undergo a series of physiological changes within the female reproductive tract, a process known as capacitation. A critical event during capacitation is the hyperpolarization of the sperm membrane, which is a key prerequisite for hyperactivated motility and the acrosome reaction—both essential for fertilizing an egg.[1][2][3][4][5]

The sperm-specific potassium (K+) channel, SLO3, has been identified as the primary driver of this crucial hyperpolarization in both mouse and human sperm.[1][4][6] Unlike its closest paralog, SLO1, which is ubiquitously expressed, SLO3 is found almost exclusively in sperm, making it an attractive and specific target for male contraceptive development with a reduced risk of off-target effects.[1][6][7] The discovery of this compound as a selective SLO3 inhibitor has provided a valuable chemical tool to probe the function of SLO3 and has demonstrated the contraceptive potential of targeting this channel.[1][7][8]

This compound: A Selective SLO3 Inhibitor

This compound was identified through a high-throughput screening of a chemical library containing 50,240 compounds.[7] It has been shown to be a potent and selective inhibitor of human SLO3 over the closely related SLO1 channel.[1][7] This selectivity is a significant advancement, as previous SLO3 inhibitors like quinidine and quinine also affected SLO1, which could lead to undesirable side effects.[7]

Mechanism of Action

This compound exerts its effects by directly blocking the SLO3 potassium channel.[1][7] This inhibition prevents the efflux of potassium ions from the sperm, thereby blocking the membrane hyperpolarization that is necessary for capacitation.[1][3][4][5] Consequently, downstream processes essential for fertilization, such as hyperactivated motility and the acrosome reaction, are impaired.[1][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Target | Reference |

| Selectivity | 46-fold | hSLO3 over hSLO1 | [7] |

| ClogP | 3.362 | N/A | [7] |

Table 1: Physicochemical and Selectivity Data for this compound. The ClogP value suggests a propensity to cross the cell membrane while maintaining some hydrophilicity.[7]

| Experiment | Condition | Effect of this compound | Reference |

| Heterologous hSLO3 currents | Electrophysiology | Complete inhibition | [1][3][4] |

| Endogenous K+ currents in human sperm | Electrophysiology | Complete inhibition | [1][3][4] |

| Sperm membrane hyperpolarization | High external pH | Prevented | [1][4] |

| Hyperactivated motility | Post-capacitation | Inhibited | [1][2][3][4][5] |

| Acrosome reaction | Induced | Inhibited | [1][2][3][4][5][6] |

Table 2: Effects of this compound on Human Sperm Function. These findings demonstrate that the selective inhibition of SLO3 by this compound is sufficient to disrupt key fertilization processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

High-Throughput Screening for SLO3 Inhibitors

-

Objective: To identify small-molecule inhibitors of the SLO3 channel.

-

Methodology: A library of 50,240 compounds was screened. The specific assay format (e.g., fluorescence-based ion flux, automated patch-clamp) would have been optimized for high-throughput analysis of SLO3 channel activity in a heterologous expression system (e.g., HEK or CHO cells transfected with the SLO3 gene). Compounds demonstrating significant inhibition of SLO3 activity were selected for further characterization.[7] From 53 initial candidates, this compound emerged as the most promising.[1]

Electrophysiological Recordings

-

Objective: To characterize the inhibitory effect of this compound on SLO3 and SLO1 currents.

-

Methodology: Whole-cell patch-clamp electrophysiology was performed on cells heterologously expressing either human SLO3 or human SLO1 channels.

-

Cell Culture: HEK293 or similar cell lines were transiently transfected with plasmids containing the cDNA for the respective ion channel.

-

Recording: Currents were evoked by voltage steps. The effect of this compound was assessed by perfusing the cells with solutions containing the compound at various concentrations. The concentration-response relationship was determined to calculate IC50 values. Similar recordings were conducted on human sperm to measure the effect on endogenous potassium currents (hKSper).

-

Sperm Motility Analysis

-

Objective: To determine the effect of this compound on hyperactivated sperm motility.

-

Methodology:

-

Sperm Preparation: Human semen samples were processed to isolate motile sperm, typically using a density gradient centrifugation method.

-

Capacitation: Sperm were incubated in a capacitating medium for a set period (e.g., 1 hour).

-

Treatment: Capacitated sperm were treated with this compound or a vehicle control.

-

Analysis: Sperm motility was assessed using a computer-assisted sperm analysis (CASA) system. Parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), and amplitude of lateral head displacement (ALH) were measured to identify hyperactivated motility.

-

Acrosome Reaction Assay

-

Objective: To evaluate the impact of this compound on the induced acrosome reaction.

-

Methodology:

-

Sperm Preparation and Capacitation: As described for the motility analysis.

-

Induction: The acrosome reaction was induced using a physiological inducer such as progesterone or a calcium ionophore (e.g., A23187). Experiments were conducted in the presence of this compound or a vehicle control.

-

Staining and Analysis: The acrosomal status of the sperm was determined using a fluorescent stain that binds to the acrosomal contents (e.g., FITC-PNA). The percentage of acrosome-reacted sperm was quantified using flow cytometry or fluorescence microscopy.

-

Visualizations

Signaling Pathway of SLO3 in Sperm Capacitation

Caption: The signaling cascade of SLO3 activation during sperm capacitation.

Experimental Workflow for Evaluating this compound

Caption: The experimental workflow for the discovery and validation of this compound.

Logical Relationship of SLO3 Inhibition and Infertility

Caption: The logical link between SLO3 inhibition by this compound and infertility.

Conclusion

This compound represents a landmark discovery in the fields of reproductive biology and pharmacology. As a selective inhibitor of the sperm-specific SLO3 channel, it has not only unequivocally confirmed the essential role of this channel in human male fertility but has also paved the way for the development of novel, non-hormonal male contraceptives.[1][7][8] The detailed experimental data and methodologies associated with this compound provide a robust foundation for further research into SLO3-targeted drug discovery and a deeper understanding of the molecular mechanisms governing human fertilization.

References

- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]

- 2. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "The Sperm-Specific K+ Channel SLO3, a regulator of human fertility and" by Maximilian Daniel Lyon [openscholarship.wustl.edu]

A Technical Guide to VU0546110: A Novel Non-Hormonal Contraceptive Candidate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preliminary studies on VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, and its potential as a non-hormonal contraceptive. This compound has been identified as a potent inhibitor of human sperm function, a critical step in the development of novel male contraceptive methods.[1][2][3] The quest for a male contraceptive pill has been ongoing for decades, with a focus on non-hormonal targets to avoid the side effects associated with hormonal manipulation.[4]

Introduction: The Role of SLO3 in Sperm Function

To achieve fertilization, sperm must undergo a series of physiological changes within the female reproductive tract, a process known as capacitation.[5][6] A key event in capacitation is the hyperpolarization of the sperm membrane, which is an increase in the negative charge inside the cell.[2][3][7] This hyperpolarization is crucial for subsequent events like hyperactivated motility and the acrosome reaction, both of which are essential for fertilizing an egg.[1][2][8]

In human sperm, the potassium channel SLO3 has been identified as the primary driver of this essential hyperpolarization.[1][3][9] SLO3 channels are sperm-specific, making them an attractive target for non-hormonal contraception as inhibitors would be less likely to have off-target effects in other parts of the body.[2][4][10] The discovery of this compound, a selective inhibitor of SLO3, has provided a valuable tool to probe the function of this channel and explore its contraceptive potential.[1][4]

Mechanism of Action of this compound

This compound exerts its contraceptive effect by directly inhibiting the SLO3 potassium channel.[1][4] This inhibition prevents the outflow of potassium ions from the sperm, thereby blocking the membrane hyperpolarization that is a prerequisite for capacitation.[1][2][10] By preventing hyperpolarization, this compound effectively halts the downstream processes of hyperactivated motility and the acrosome reaction, rendering the sperm incapable of fertilization.[1][2][3] Studies have shown that this compound is a selective inhibitor of SLO3 with a 46-fold selectivity over its closest paralog, SLO1.[4]

Quantitative Data from Preliminary Studies

The following tables summarize the key quantitative findings from in vitro studies of this compound on human sperm.

Table 1: Inhibitory Effect of this compound on Human Sperm Function

| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |

| Hyperactivated Motility | 10 µM | 70% inhibition | [1] |

| Total Motility | 10 µM | 22% inhibition | [1] |

| Induced Acrosome Reaction (by A23187) | 2.5 µM | Significant reduction | [2] |

| Induced Acrosome Reaction (by Progesterone) | 2.5 µM | Significant reduction | [2] |

Table 2: Selectivity of this compound

| Channel | IC50 | Selectivity (vs. SLO3) | Reference |

| SLO3 | Not explicitly stated in snippets | - | [4] |

| SLO1 | 59.80 µM | 46-fold | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these preliminary findings.

4.1. Sperm Motility and Hyperactivation Assay

This assay assesses the effect of this compound on sperm movement characteristics.

-

Sperm Preparation: Human sperm are incubated in capacitating media for one hour.

-

Inhibitor Application: For acute inhibition experiments, various concentrations of this compound (e.g., 0.1, 0.5, 2.5, or 10 µM) or a DMSO control are added for one minute before recording motility.[1] For longer incubation studies, the inhibitor is included during the one-hour capacitation period.[1]

-

Data Acquisition: Sperm motility is recorded and analyzed using a computer-assisted sperm analysis (CASA) system.

-

Parameters Measured: Key parameters include total motility (%) and hyperactivated motility (%).[1]

4.2. Acrosome Reaction Assay

This assay determines the impact of this compound on the sperm's ability to undergo the acrosome reaction.

-

Sperm Capacitation: Sperm are incubated overnight in capacitating media with either 2.5 µM this compound or a DMSO vehicle control.[1]

-

Induction of Acrosome Reaction: The acrosome reaction is induced by adding either 10 µM of the Ca2+ ionophore A23187 or 10 µM of progesterone.[1][2]

-

Analysis: The percentage of acrosome-reacted sperm is determined using a suitable staining method (e.g., PSA-FITC) and flow cytometry or fluorescence microscopy.

-

Endpoint: The rate of induced acrosome reaction in the this compound-treated group is compared to the control group.[1]

4.3. Sperm Viability Assay

This assay is performed to ensure that the effects of this compound are not due to cytotoxicity.

-

Incubation: Sperm samples are incubated overnight at 37°C and 5% CO2 in the presence of various concentrations of this compound.[1]

-

Staining: A viability stain, such as Hoechst 33342 (20 nM/mL), is added for 2-5 minutes.[1]

-

Analysis: Fluorescence intensity is measured using a flow cytometer to distinguish between live and dead sperm.[1]

-

Result: The percentage of viable sperm is compared across different this compound concentrations.[1]

Future Directions and Conclusion

The preliminary data on this compound are promising, identifying it as a potent and selective inhibitor of the human sperm-specific SLO3 channel.[1][10] Its ability to impair key sperm functions essential for fertilization, such as hyperpolarization, hyperactivation, and the acrosome reaction, strongly supports its potential as a non-hormonal male contraceptive.[1][2][3]

Further research is necessary to fully characterize the efficacy, safety, and reversibility of this compound in preclinical animal models. These studies will be critical in determining its viability as a lead compound for the development of a much-needed new class of male contraceptives. The specificity of this compound for the SLO3 channel is a significant advantage, suggesting a potentially favorable safety profile with minimal off-target effects.[2][10]

References

- 1. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Control of Male Fertility by Spermatozoan Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asiaandro.com [asiaandro.com]

- 7. mdpi.com [mdpi.com]

- 8. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 9. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]

In-Depth Technical Guide: Solubility and Stability of VU0546110 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the selective SLO3 potassium channel inhibitor, VU0546110, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective preparation, storage, and utilization of this compound in a laboratory setting. This document details quantitative solubility and stability data, provides explicit experimental protocols, and visualizes key processes through signaling pathway and experimental workflow diagrams.

Quantitative Data Summary